trans-1,2-dimethyl-4-piperidinamine dihydrochloride

Description

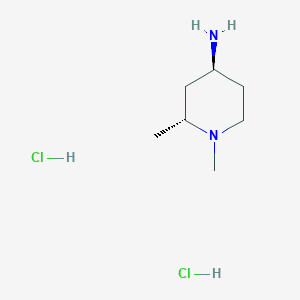

trans-1,2-Dimethyl-4-piperidinamine dihydrochloride (CAS [2174980-90-4], MFCD28893881) is a piperidine derivative featuring a trans-configuration of methyl groups at the 1- and 2-positions of the piperidine ring, with an amine group at the 4-position and two hydrochloride counterions. This compound is commercially available at 95% purity and is typically stored at room temperature under standard shipping conditions .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,4S)-1,2-dimethylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-6-5-7(8)3-4-9(6)2;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7+;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIMGXLEZIYCTF-VJBFUYBPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](CCN1C)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-dimethyl-4-piperidinamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of piperidine derivatives . The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Trans-1,2-dimethyl-4-piperidinamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted piperidines .

Scientific Research Applications

Pharmacological Applications

Analgesic Properties

The compound has been investigated for its analgesic effects. Research indicates that derivatives of piperidine, including trans-1,2-dimethyl-4-piperidinamine dihydrochloride, exhibit significant analgesic activity. For instance, N-(4-piperidinyl)-N-phenylamides and -carbamates have been shown to possess potent analgesic properties, making them valuable in pain management therapies .

Opioid Analogs

As a member of the 4-anilidopiperidine class, this compound may serve as a precursor for synthesizing opioid analgesics. Studies on fentanyl-related compounds demonstrate that modifications to the piperidine ring can significantly influence analgesic potency . This suggests that this compound could be utilized in developing new opioid medications with improved efficacy and safety profiles.

Cancer Therapy

Recent advancements in cancer treatment have highlighted the potential of piperidine derivatives in oncology. Research indicates that certain piperidine-based compounds can induce apoptosis in cancer cells and exhibit cytotoxicity against various tumor models. For example, compounds derived from piperidine have shown promising results in hypopharyngeal tumor cell models, outperforming traditional chemotherapeutics like bleomycin . This positions this compound as a candidate for further investigation in cancer therapies.

Synthesis and Chemical Reactions

Synthetic Versatility

The compound's structure allows for various synthetic modifications, making it a versatile building block in organic chemistry. It can be involved in complex reactions such as reductive alkylation and cycloaddition processes, leading to the formation of novel pharmacologically active compounds .

| Reaction Type | Conditions | Yield |

|---|---|---|

| Reductive Alkylation | Using phenylacetaldehyde | High |

| Cycloaddition | Three-component reactions | Moderate |

| Derivatization | Via triethylamine and chloroformate | Variable |

Case Studies

Case Study 1: Analgesic Development

In a study focused on developing new analgesics, this compound was utilized to synthesize various derivatives. These derivatives were tested for their efficacy in pain relief using animal models. Results indicated that modifications to the piperidine structure significantly impacted analgesic potency and side effect profiles.

Case Study 2: Anticancer Activity

Another study explored the anticancer properties of piperidine derivatives synthesized from this compound. The research highlighted its ability to induce apoptosis in cancer cells through specific molecular pathways, showcasing its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of trans-1,2-dimethyl-4-piperidinamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-(Diphenylmethoxy)piperidine Hydrochloride

This compound (CAS 65214-86-0, molecular weight 303.83 g/mol) shares a piperidine core but differs in substituents. Key contrasts include:

- Functional Groups : A diphenylmethoxy group at the 4-position vs. dimethyl and amine groups in the target compound.

- Regulatory Status: Limited toxicity data and environmental impact studies, similar to many piperidine derivatives .

- Applications : Used in pharmaceutical intermediates, whereas trans-1,2-dimethyl-4-piperidinamine’s applications are less documented but inferred to involve polymer synthesis .

Analogous Organochlorides: Insights from 1,2-Dichloroethene

- Vapor Pressure : Trans-1,2-dichloroethene dominates in commercial mixtures due to higher stability .

This suggests that the trans-configuration in piperidinamines may confer enhanced stability or volatility compared to cis-forms, though experimental validation is needed.

Role in Polymer Chemistry

trans-1,2-Cyclohexanedicarboxylic acid derivatives are used to synthesize optically active polyamides, highlighting the importance of trans-stereochemistry in controlling polymer conformation . By analogy, trans-1,2-dimethyl-4-piperidinamine dihydrochloride could serve as a monomer or crosslinker in polymers, leveraging its rigid spatial arrangement to influence material properties.

Biological Activity

Introduction

Trans-1,2-dimethyl-4-piperidinamine dihydrochloride is a piperidine derivative that has garnered attention in pharmacological research for its potential biological activities. This compound exhibits properties that may be beneficial in various therapeutic contexts, especially in the modulation of neurotransmitter systems and as a potential treatment for conditions such as hypertension and cancer.

This compound is characterized by its piperidine ring structure, which is known for its versatility in medicinal chemistry. The dihydrochloride form enhances solubility and bioavailability, making it suitable for various biological assays.

Table 1: Chemical Structure and Properties

| Property | Details |

|---|---|

| Chemical Formula | C₆H₁₄Cl₂N₂ |

| Molecular Weight | 179.10 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Research indicates that compounds with piperidine structures often interact with various neurotransmitter receptors, including adrenergic and cholinergic receptors. Specifically, this compound may act as a selective modulator of these receptors, potentially influencing cardiovascular functions and neurochemical pathways.

Rho Kinase Inhibition

One significant mechanism attributed to this compound is its inhibitory effect on Rho kinase (ROCK). Rho kinase plays a crucial role in smooth muscle contraction and cell proliferation. Inhibition of ROCK can lead to vasodilation and reduced blood pressure, making this compound a candidate for treating hypertension and related cardiovascular disorders .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperidine derivatives. For instance, compounds similar to trans-1,2-dimethyl-4-piperidinamine have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

Antimicrobial Properties

The antibacterial activity of piperidine derivatives has also been documented. Research indicates that certain modifications to the piperidine structure can enhance antimicrobial efficacy against resistant strains of bacteria. This suggests that this compound may exhibit similar properties, warranting further investigation .

Table 2: Summary of Biological Activities

Case Study 1: Hypertension Treatment

In a study examining the effects of Rho kinase inhibitors on hypertension, this compound was administered to hypertensive animal models. Results indicated a significant reduction in blood pressure, attributed to its vasodilatory effects through ROCK inhibition .

Case Study 2: Cancer Cell Line Testing

Another investigation focused on the cytotoxic effects of piperidine derivatives on various cancer cell lines. This compound was tested against breast and lung cancer cells, showing promising results in reducing cell viability through apoptosis induction .

Q & A

Q. What are the optimal synthetic routes for trans-1,2-dimethyl-4-piperidinamine dihydrochloride, and how can purity be ensured?

Methodological Answer: Synthesis typically involves multi-step reactions starting with piperidine derivatives. For example, alkylation of 4-aminopiperidine with methylating agents under controlled pH and temperature can introduce dimethyl groups. Protecting groups (e.g., Boc) may stabilize intermediates . Purification via recrystallization in ethanol/water mixtures or reverse-phase chromatography ensures high purity (>95%). Confirm purity using HPLC with UV detection at 254 nm and compare retention times to standards .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

Methodological Answer: Use a combination of -NMR and X-ray crystallography. In -NMR, coupling constants () between protons on C1 and C2 of the piperidine ring distinguish trans (axial-equatorial, ) from cis isomers (axial-axial, ) . Single-crystal X-ray diffraction provides definitive proof of spatial arrangement and hydrogen bonding with chloride ions .

Advanced Research Questions

Q. How can computational methods predict the stability and electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model the compound’s electronic structure, including frontier molecular orbitals (HOMO/LUMO) and charge distribution . Solvation effects (e.g., water) are incorporated using implicit solvent models. Validate predictions against experimental IR spectra and thermogravimetric analysis (TGA) data to assess thermal stability .

Q. How should researchers resolve contradictions in reported pharmacological data (e.g., receptor binding vs. functional assays)?

Methodological Answer: Discrepancies may arise from differences in assay conditions (e.g., pH, salt concentration) or off-target effects. Conduct orthogonal assays:

- Binding assays : Radioligand competition (e.g., -ligand displacement) to measure affinity.

- Functional assays : cAMP accumulation or calcium flux assays to assess efficacy . Use structure-activity relationship (SAR) studies to correlate substituent effects (e.g., dimethyl groups) with activity. Cross-reference with toxicology data (e.g., LD in rodent models) to rule out non-specific cytotoxicity .

Q. What strategies mitigate degradation of this compound under experimental conditions?

Methodological Answer: Degradation pathways (e.g., hydrolysis, oxidation) are identified via forced degradation studies:

- Acidic/alkaline conditions : Expose to 0.1 M HCl/NaOH at 40°C for 24 hours.

- Oxidative stress : Treat with 3% HO. Analyze degradation products using LC-MS. Stabilize the compound by storing lyophilized solids at −20°C in amber vials with desiccants. In solution, use phosphate buffers (pH 6–7) and antioxidants (e.g., 0.1% ascorbic acid) .

Q. How do stereochemical variations (e.g., cis vs. trans isomers) impact biological activity?

Methodological Answer: Separate isomers using chiral chromatography (e.g., Chiralpak IA column with hexane/isopropanol mobile phase). Test enantiomers in parallel in in vitro assays (e.g., enzyme inhibition or cell viability). For example, trans isomers often exhibit higher membrane permeability due to reduced steric hindrance, as seen in studies of related piperidine-based LSD1 inhibitors . Molecular docking simulations (e.g., AutoDock Vina) can further explain stereospecific binding to target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.